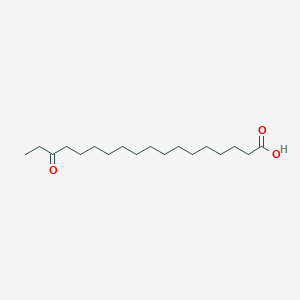

16-Ketostearic acid

Descripción general

Descripción

16-Ketostearic acid is a molecule that contains a total of 55 atoms, including 34 Hydrogen atoms, 18 Carbon atoms, and 3 Oxygen atoms . It has 54 bonds in total, including 20 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .

Synthesis Analysis

The major keto acid identified in the lipid from total rumen digesta is 16-ketostearic acid, which constitutes 75% of the total keto acids present . The ruminal synthesis of ketostearic acid involves the oxidation of 12-hydroxystearic acid . A study also showed that Micrococcus luteus PCM525 can catalyze the one-pot transformation of oleic acid into 10-ketostearic acid .Molecular Structure Analysis

The molecular structure of 16-Ketostearic acid includes 54 bonds in total, with 20 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .Aplicaciones Científicas De Investigación

Bioconversion and Microbial Interaction :

- Staphylococcus warneri converts oleic acid to ketostearic acids, including 16-ketostearic acid, showcasing microbial bioconversion processes (Lanser & Nakamura, 1996).

- Sphingobacterium sp. strain O22 converts oleic acid primarily to 10-ketostearic acid, with a minor amount of 16-ketostearic acid, demonstrating diverse microbial pathways for fatty acid modification (Kuo et al., 1999).

Study of Membranes :

- N-Oxyl derivatives of 16-ketostearic acid were used to investigate the molecular organization of purple membranes from Halobacterium halobium, providing insights into membrane rigidity and protein-lipid interactions (Chignell & Chignell, 1975).

- Spin-labeled derivatives of 16-ketostearic acid helped assess the fluidity of erythrocyte and brain membranes, offering a method to study membrane dynamics and effects of substances like ethanol (Chin & Goldstein, 1977).

Chemical Synthesis and Analysis :

- Reductive amination of 12-ketostearic acid, which is structurally similar to 16-ketostearic acid, was studied for producing aminostearic acids, highlighting synthetic pathways for modified fatty acids (Freedman & Fuller, 1970).

- Analysis of aminostearic acids, derived from ketostearic acids, using gas chromatography and thin layer chromatography, demonstrates the analytical approaches for these compounds (Freedman, 1970).

Animal and Rumen Studies :

- The occurrence of ketostearic acids, including 16-ketostearic acid, in the rumen of dairy animals suggests their role in animal metabolism and nutrition (Katz & Keeney, 1966).

- The production of hydroxystearic and ketostearic acids from oleic acid transformation by ruminal microbiota in cattle, including 16-ketostearic acid, offers insights into microbial processes in ruminants (Jenkins et al., 2006).

Direcciones Futuras

The biotransformation of oleic acid to 10-ketostearic acid by Micrococcus luteus PCM525 has been studied, and the results demonstrate the feasibility of using M. luteus as a whole-cell biocatalyst . Another study also suggested the potential of using C. glutamicum as a whole-cell biocatalyst for the biotransformation of 10-ketostearic acid .

Propiedades

IUPAC Name |

16-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQWXWRLWZLELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156984 | |

| Record name | 16-Ketostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Ketostearic acid | |

CAS RN |

13126-28-8 | |

| Record name | 16-Ketostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Ketostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)